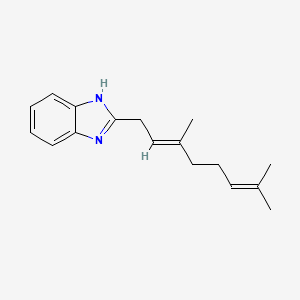
7-Chloro-1-hydroxyquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-1-hydroxyquinolin-4(1H)-one is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-hydroxyquinolin-4(1H)-one typically involves the chlorination of 1-hydroxyquinolin-4(1H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into various hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce various functionalized quinolines.
Applications De Recherche Scientifique
Chemistry
7-Chloro-1-hydroxyquinolin-4(1H)-one is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It may inhibit the growth of certain bacteria and viruses, making it a candidate for drug development.
Medicine
The compound is investigated for its therapeutic potential in treating diseases such as malaria, cancer, and neurodegenerative disorders. Its ability to interact with biological targets makes it a valuable lead compound in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its chemical properties make it suitable for various applications in manufacturing processes.
Mécanisme D'action
The mechanism of action of 7-Chloro-1-hydroxyquinolin-4(1H)-one involves its interaction with specific molecular targets. It may inhibit enzymes or disrupt cellular processes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxyquinolin-4(1H)-one: Lacks the chlorine substituent but shares similar chemical properties.
7-Bromo-1-hydroxyquinolin-4(1H)-one: Similar structure with a bromine atom instead of chlorine.
7-Chloroquinoline: Lacks the hydroxy group but has similar biological activities.
Uniqueness
7-Chloro-1-hydroxyquinolin-4(1H)-one is unique due to the presence of both the chlorine atom and the hydroxy group, which confer specific chemical reactivity and biological activity. This combination makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
110766-28-4 |
|---|---|
Formule moléculaire |
C9H6ClNO2 |
Poids moléculaire |
195.60 g/mol |
Nom IUPAC |
7-chloro-1-hydroxyquinolin-4-one |
InChI |
InChI=1S/C9H6ClNO2/c10-6-1-2-7-8(5-6)11(13)4-3-9(7)12/h1-5,13H |
Clé InChI |
OMXZOIJGVBCDHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)N(C=CC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


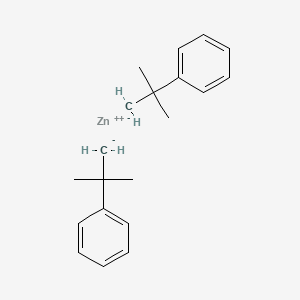
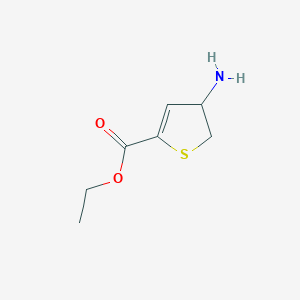
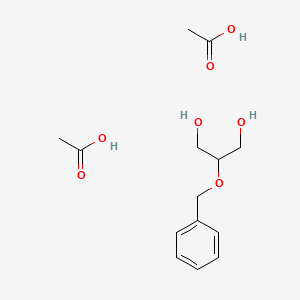
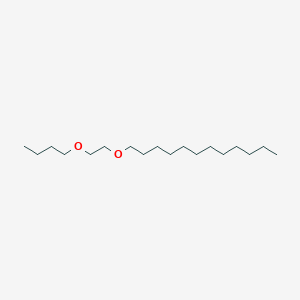
![N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine](/img/structure/B14330350.png)
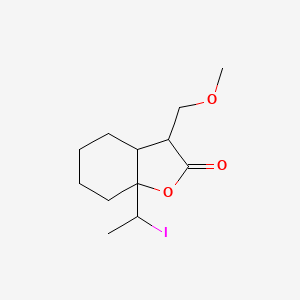


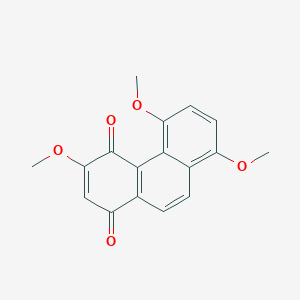
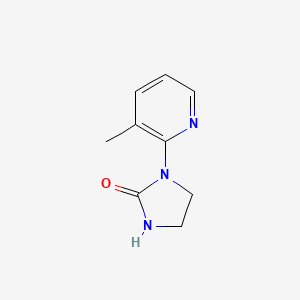
![3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride](/img/structure/B14330383.png)
